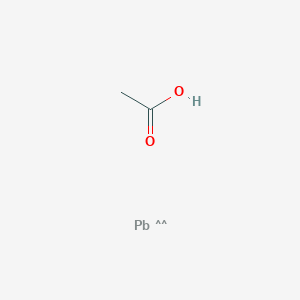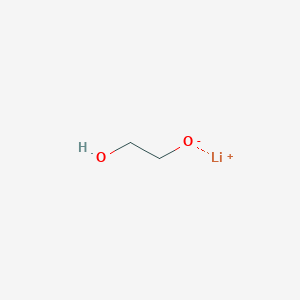
Sulfato de amonio ferroso hexahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous ammonium sulfate hexahydrate, also known as Mohr’s salt, is an inorganic compound with the formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a double salt of ferrous sulfate and ammonium sulfate, containing two different cations: Fe²⁺ and NH₄⁺. This compound is commonly used in laboratories due to its stability and resistance to oxidation by air .
Aplicaciones Científicas De Investigación
Ferrous ammonium sulfate hexahydrate has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferrous ammonium sulfate hexahydrate is typically prepared by dissolving equimolar amounts of hydrated ferrous sulfate and ammonium sulfate in water containing a small amount of sulfuric acid. The sulfuric acid prevents the hydrolysis of the salt. The solution is then subjected to crystallization, resulting in the formation of light green crystals of ferrous ammonium sulfate .
The chemical reaction for the preparation is as follows:
FeSO4+(NH4)2SO4+6H2O→FeSO4⋅(NH4)2SO4⋅6H2O
Industrial Production Methods
In industrial settings, ferrous ammonium sulfate hexahydrate can be produced by recovering iron filings from waste, cleaning them with an alkaline solution, and then dissolving them in an excess of sulfuric acid. Ammonium sulfate is then added, and the solution is evaporated to form crystals .
Análisis De Reacciones Químicas
Types of Reactions
Ferrous ammonium sulfate hexahydrate undergoes several types of chemical reactions, including:
- It can be oxidized to ferric sulfate in the presence of oxidizing agents like nitric acid and sulfuric acid.
Oxidation: 6FeSO4+2HNO3+3H2SO4→3Fe2(SO4)3+2NO+4H2O
Reduction: It can act as a reducing agent in various redox reactions.
Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with ferrous ammonium sulfate hexahydrate include sulfuric acid, nitric acid, and ammonium cerium(IV) nitrate. The conditions typically involve aqueous solutions and controlled temperatures .
Major Products
The major products formed from these reactions include ferric sulfate, nitrogen monoxide, and various substituted ferrous compounds .
Mecanismo De Acción
The primary mechanism by which ferrous ammonium sulfate hexahydrate exerts its effects is through the donation of ferrous ions (Fe²⁺). These ions participate in various biochemical and chemical processes, including the formation of Fe-S clusters and redox reactions. The ammonium ions in the compound make its solutions slightly acidic, which helps slow down the oxidation process .
Comparación Con Compuestos Similares
Ferrous ammonium sulfate hexahydrate is unique due to its stability and resistance to oxidation. Similar compounds include:
Ammonium iron(III) sulfate: Unlike ferrous ammonium sulfate, this compound contains ferric ions (Fe³⁺) and is used in different types of chemical reactions.
Ferrous sulfate: This compound is less stable and more prone to oxidation compared to ferrous ammonium sulfate hexahydrate.
Ammonium sulfate: While it shares the ammonium ion, it does not provide ferrous ions and is used primarily as a fertilizer.
Ferrous ammonium sulfate hexahydrate stands out due to its dual cation nature and its application in both laboratory and industrial settings.
Propiedades
Número CAS |
7783-85-9 |
|---|---|
Fórmula molecular |
FeH7NO5S |
Peso molecular |
188.97 g/mol |
Nombre IUPAC |
azane;iron;sulfuric acid;hydrate |
InChI |
InChI=1S/Fe.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |
Clave InChI |
JXXBNTIWCIJSHO-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
SMILES canónico |
N.O.OS(=O)(=O)O.[Fe] |
| 7783-85-9 | |
Pictogramas |
Irritant |
Números CAS relacionados |
19864-63-2 (Parent) |
Sinónimos |
Fe(NH4)2.(SO4)2.6H2O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)








